Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is a phosphorylated sugar derivative that plays a significant role in various biochemical processes. It is primarily utilized in metabolic studies and as a substrate in enzymatic reactions. The compound is recognized for its involvement in the Leloir pathway, which is crucial for galactose metabolism.
Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate falls under the category of carbohydrates, specifically as a sugar phosphate. Its chemical classification includes:
The synthesis of alpha-D-galactose 1-phosphate dipotassium salt pentahydrate can be achieved through several methods:
Technical details regarding specific reaction conditions (e.g., temperature, pH, and reaction time) are essential for optimizing yield and purity but are often proprietary to manufacturers.
The molecular structure of alpha-D-galactose 1-phosphate dipotassium salt pentahydrate consists of a galactose moiety linked to a phosphate group, with two potassium ions balancing the charge. The structural formula can be represented as follows:
[K+].[K+].OC[C@H]1O[C@H](OP([O-])([O-])=O)[C@H](O)[C@@H](O)[C@H]1O
The compound appears as colorless to white crystalline powder and is soluble in water, yielding a clear solution at a concentration of 5% .
Alpha-D-galactose 1-phosphate dipotassium salt can participate in various biochemical reactions:
Technical details regarding reaction conditions (e.g., enzyme concentrations and reaction times) are critical for achieving desired outcomes in these transformations.
The primary mechanism of action for alpha-D-galactose 1-phosphate dipotassium salt involves its role as an intermediate in carbohydrate metabolism. In the Leloir pathway, it undergoes phosphorylation and subsequent conversion to uridine diphosphate galactose, which is essential for synthesizing glycoproteins and glycolipids.
This pathway is vital for proper galactose utilization in cells and is particularly important in liver metabolism.
Relevant data regarding its reactivity with other compounds or under different environmental conditions may be limited but should be considered during experimental applications.
Alpha-D-galactose 1-phosphate dipotassium salt pentahydrate has various scientific uses:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2